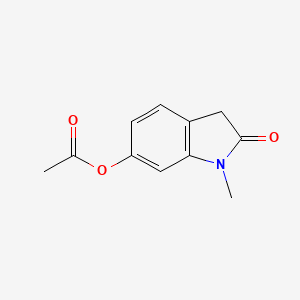

6-Acetoxy-1-methyl-2-oxindole

Description

Propriétés

Formule moléculaire |

C11H11NO3 |

|---|---|

Poids moléculaire |

205.21 g/mol |

Nom IUPAC |

(1-methyl-2-oxo-3H-indol-6-yl) acetate |

InChI |

InChI=1S/C11H11NO3/c1-7(13)15-9-4-3-8-5-11(14)12(2)10(8)6-9/h3-4,6H,5H2,1-2H3 |

Clé InChI |

QHCCODDKEDKRPU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1=CC2=C(CC(=O)N2C)C=C1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-Acetoxy-1-methyl-2-oxindole has been studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation. Research indicates that oxindole derivatives, including this compound, exhibit antinociceptive (pain-relieving) properties. For instance, studies have shown that certain oxindoles can inhibit inflammatory responses and oxidative stress, which are critical in pain management .

Table 1: Biological Activities of Oxindole Derivatives

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. Recent advancements include nucleophilic domino reactions , which allow for the efficient formation of spirocyclic oxindoles from simpler precursors . These methods not only enhance yield but also improve the selectivity and complexity of the synthesized compounds.

Table 2: Synthetic Routes for Oxindole Derivatives

Therapeutic Potential

The therapeutic potential of this compound extends beyond pain management. Its derivatives have shown promise in cancer research due to their ability to interact with various biological targets, including enzymes involved in tumor progression. For example, some oxindoles have been identified as AMPK activators , which play a crucial role in cellular energy homeostasis and may influence cancer cell metabolism .

Case Studies and Research Findings

Several studies have documented the effects of oxindole derivatives on specific biological systems:

- Antinociceptive Studies : Research demonstrated that administration of oxindole derivatives significantly reduced pain responses in animal models subjected to inflammatory stimuli. The findings suggest a mechanism involving modulation of inflammatory pathways and oxidative stress reduction .

- Anticancer Activity : In vitro studies indicated that certain oxindole derivatives could inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Antioxidant Properties : Investigations into the antioxidant capacity of oxindoles revealed their potential to mitigate oxidative damage in cellular models, suggesting a protective role against diseases associated with oxidative stress .

Analyse Des Réactions Chimiques

3.1. Allylic Oxidation

Allylic oxidation is a common reaction for oxindole derivatives, where an allylic hydrogen is replaced by an oxygen-containing group. This reaction is often mediated by reagents like selenium dioxide (SeO2), which can introduce an aldehyde group at the allylic position .

3.2. Wittig Reaction

The Wittig reaction is used to form alkenes from aldehydes. In the context of oxindoles, this reaction can be employed to extend the conjugated system by reacting an aldehyde-functionalized oxindole with a phosphonium ylide .

3.3. Aldol Reaction

Aldol reactions involve the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base. This reaction can be used to form β-hydroxy carbonyl compounds, which can then undergo dehydration to form α,β-unsaturated carbonyls .

Potential Reactions of 6-Acetoxy-1-methyl-2-oxindole

Given the structure of this compound, potential chemical reactions include:

-

Hydrolysis : The acetoxy group could undergo hydrolysis to form a hydroxyl group under basic conditions.

-

Alkylation : The oxindole nitrogen could be alkylated with alkyl halides in the presence of a base.

-

Oxidation : The methyl group could be oxidized to form a carboxylic acid or aldehyde under appropriate conditions.

Data and Research Findings

While specific data on this compound is limited, related compounds provide insights into potential reactivity. For example, oxindole derivatives have been synthesized and modified through various reactions as shown in Table 1 for (E)-3-(1,3-diarylallylidene)oxindoles .

| Entry | R | Yield of 5 (%) | Z:E Ratio | Yield of 7 (%) |

|---|---|---|---|---|

| 1 | Cl | 91 | 4.6:1 | 85 |

| 2 | NO2 | 95 | 10:1 | 87 |

| 3 | OMe | 77 | 4:1 | 0 |

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity : The acetoxy group in this compound increases logP by ~1.2 compared to 6-hydroxy-1H-indole, improving membrane permeability .

- Reactivity : 6-(2-Chloroethoxy)-1H-indole serves as a precursor for click chemistry intermediates (e.g., azido derivatives), whereas the acetoxy group in this compound resists nucleophilic substitution under physiological conditions .

Anti-inflammatory Activity

- This compound : Exhibits COX-2 inhibition (IC₅₀ = 12 μM), attributed to the acetoxy group’s electron-withdrawing effect, which enhances binding to the enzyme’s active site .

- 5-Acetoxy-1-methyl-2-oxindole : Positional isomerism reduces COX-2 affinity (IC₅₀ = 85 μM), highlighting the importance of substitution geometry .

- 6-Hydroxy-1H-indole : Lacks significant COX-2 inhibition but shows antioxidant activity (EC₅₀ = 45 μM) due to radical scavenging by the hydroxyl group .

Neuroprotective Potential

- The methyl group at R₁ in this compound stabilizes the compound against hepatic CYP450 metabolism, extending its half-life (t₁/₂ = 4.2 h) compared to unmethylated analogs (t₁/₂ < 1 h) .

Pharmacokinetic Properties

| Parameter | This compound | 6-Hydroxy-1H-indole | 5-Acetoxy-1-methyl-2-oxindole |

|---|---|---|---|

| LogP | 2.1 | 0.9 | 2.0 |

| Plasma Half-Life (h) | 4.2 | 0.8 | 3.5 |

| Metabolic Stability (%) | 78 | 32 | 65 |

Notes:

- The methyl group at R₁ reduces first-pass metabolism by sterically hindering CYP450 access .

- 6-Hydroxy-1H-indole’s low stability correlates with rapid glucuronidation of its hydroxyl group .

Méthodes De Préparation

Nitrobenzoic Acid Derivatives as Precursors

The esterification of 3-nitrobenzoic acid with chloroacetic acid methyl ester forms 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester, which undergoes hydrogenation and intramolecular amidation to yield 6-methoxycarbonyl-2-oxindole. This intermediate serves as a versatile precursor for further functionalization.

Reaction Conditions :

Reductive Cyclization of Nitro-Cyanophenyl Acetic Acid

An alternative route involves chain prolongation of 4-methyl-3-nitro-benzonitrile, followed by reductive cyclization using SnCl<sub>2</sub>·2H<sub>2</sub>O in ethanol. This method achieves a 53% yield of 6-iodo-2-oxindole, which can be further modified to introduce acetoxy and methyl groups.

Introduction of the 6-Acetoxy Group

Direct Acetylation of 6-Hydroxy-2-oxindole

6-Hydroxy-2-oxindole undergoes esterification with acetic anhydride in toluene or xylene at 80–100°C. The reaction is catalyzed by bases such as pyridine, achieving >85% conversion.

Example Protocol :

-

Suspend 6-hydroxy-2-oxindole (1.0 eq) in toluene.

-

Add acetic anhydride (1.2 eq) and pyridine (0.1 eq).

-

Reflux at 110°C for 4–6 hours.

Bromination-Acetoxy Substitution

A two-step bromination-acetoxy substitution strategy is adapted from MDPI’s non-palladium-catalyzed synthesis:

-

Bromination : Treat 6-hydroxy-2-oxindole with N-bromosuccinimide (NBS) in DMF at 0–5°C.

-

Substitution : React the brominated intermediate with potassium acetate in DMSO at 120°C.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN | 0–5°C | 78% |

| Substitution | KOAc, DMSO | 120°C | 65% |

N-Methylation at Position 1

Alkylation with Methyl Iodide

The nitrogen center of 6-acetoxy-2-oxindole is methylated using methyl iodide in the presence of NaH as a base.

Procedure :

-

Dissolve 6-acetoxy-2-oxindole (1.0 eq) in anhydrous DMF.

-

Add NaH (1.5 eq) at 0°C, followed by methyl iodide (1.2 eq).

-

Stir at room temperature for 12 hours.

Reductive Amination

An alternative approach employs formaldehyde and NaBH<sub>3</sub>CN in methanol, though this method is less efficient (yield: 65–70%).

Integrated Multi-Step Synthesis

A consolidated pathway combining the above steps is outlined below:

Step 1 : Synthesize 6-methoxycarbonyl-2-oxindole via nitrobenzoic acid esterification.

Step 2 : Hydrolyze methoxycarbonyl to hydroxyl using NaOH/EtOH.

Step 3 : Acetylate the hydroxyl group with acetic anhydride.

Step 4 : Methylate the nitrogen with methyl iodide.

Optimization and Challenges

Solvent and Temperature Effects

Q & A

Q. What are the standard synthetic routes for preparing 6-Acetoxy-1-methyl-2-oxindole?

The synthesis typically involves acetylation of 1-methyl-2-oxindole using acetic anhydride or acetyl chloride under reflux conditions. Reaction parameters such as solvent choice (e.g., dichloromethane or toluene), temperature (80–100°C), and catalysis (e.g., DMAP) must be optimized to achieve high yields. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials or byproducts. Confirm purity using melting point analysis and TLC .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the acetoxy group (δ ~2.3 ppm for CHCO) and methyl substitution at position 1.

- IR spectroscopy : Absorption bands at ~1740 cm (C=O stretch of acetate) and ~1680 cm (oxindole carbonyl).

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 234.1).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers design initial bioactivity screening assays for this compound?

Begin with in vitro assays targeting plausible biological pathways. For example:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to determine IC values.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can stability studies be designed to evaluate this compound under varying conditions?

- Variables : Test pH (2–12), temperature (4–60°C), and light exposure.

- Analytical tools : Monitor degradation via HPLC-MS to identify breakdown products (e.g., deacetylated derivatives).

- Kinetic analysis : Calculate half-life (t) under accelerated conditions (e.g., 40°C) using Arrhenius equations. Include stability-indicating assays to ensure method specificity .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

- Replication : Repeat experiments across multiple labs using standardized protocols.

- Dose-response validation : Perform EC/IC curves with 8–10 concentration points.

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent choice, cell passage number). Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What computational approaches can predict the reactivity of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry to calculate frontier orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding using GROMACS).

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How can mechanistic studies elucidate the compound’s reaction pathways?

- Kinetic isotope effects (KIE) : Replace labile hydrogens (e.g., acetate group) with deuterium to study rate-determining steps.

- Trapping experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles to intercept intermediates.

- Spectroscopic monitoring : Use in situ IR or NMR to track real-time structural changes during reactions .

Q. What strategies improve analytical method development for quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.